6-methyl-12-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene;hydrochloride
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Overview
Description
GNE 220 (Hydrochloride) is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), with an IC50 value of 7 nanomolar . This compound is primarily used in scientific research to study the MAPK/ERK signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE 220 (Hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions, including nucleophilic substitution, cyclization, and purification steps .
Industrial Production Methods
Industrial production of GNE 220 (Hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically produced in a controlled environment to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
GNE 220 (Hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the structure of GNE 220 (Hydrochloride).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
GNE 220 (Hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used to study the MAPK/ERK signaling pathway and its role in various chemical processes.
Biology: Investigates the effects of MAP4K4 inhibition on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explores potential therapeutic applications in diseases where MAP4K4 is implicated, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the MAPK/ERK pathway
Mechanism of Action
GNE 220 (Hydrochloride) exerts its effects by selectively inhibiting MAP4K4. This inhibition disrupts the MAPK/ERK signaling pathway, leading to alterations in cellular processes such as proliferation, differentiation, and apoptosis. The compound binds to the ATP-binding site of MAP4K4, preventing its activation and subsequent phosphorylation of downstream targets .
Comparison with Similar Compounds
Similar Compounds
GNE 495: Another potent MAP4K4 inhibitor with similar selectivity and potency.
GNE 960: A compound with a different chemical structure but similar inhibitory effects on MAP4K4.
GNE 1020: A newer MAP4K4 inhibitor with improved pharmacokinetic properties
Uniqueness
GNE 220 (Hydrochloride) stands out due to its high selectivity and potency for MAP4K4. Its unique chemical structure allows for effective inhibition of MAP4K4 with minimal off-target effects. Additionally, GNE 220 (Hydrochloride) has been extensively studied in various research applications, making it a valuable tool for investigating the MAPK/ERK pathway .
Properties
IUPAC Name |
6-methyl-12-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N8.ClH/c1-16-22-23(30-24(28-16)19-14-27-32(3)15-19)21-12-18(13-26-25(21)29-22)17-4-6-20(7-5-17)33-10-8-31(2)9-11-33;/h4-7,12-15H,8-11H2,1-3H3,(H,26,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVBAEHNBOTZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)C3=CN(N=C3)C)C4=C(N2)N=CC(=C4)C5=CC=C(C=C5)N6CCN(CC6)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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